

# An In-depth Technical Guide to the Chemical Properties and Structure of Methylcyanamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methylcyanamide

Cat. No.: B2951037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methylcyanamide** ( $\text{CH}_3\text{NHCN}$ ) is a simple, yet reactive organic compound belonging to the cyanamide family. Its structure, featuring a methylamino group attached to a cyano group, imparts a unique chemical reactivity that makes it a valuable synthon in organic chemistry and a scaffold of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core chemical properties and structural features of **methylcyanamide**, supported by available data and experimental insights.

## Chemical Structure and Identification

The fundamental structure of **methylcyanamide** consists of a central carbon atom triple-bonded to a nitrogen atom and single-bonded to a methylamino group.

Identifier	Value
IUPAC Name	methylcyanamide
Molecular Formula	C <sub>2</sub> H <sub>4</sub> N <sub>2</sub>
Molecular Weight	56.07 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
SMILES	CNC#N
CAS Number	4674-68-4 <a href="#">[1]</a> <a href="#">[3]</a>

## Structural Diagram

Caption: 2D structure of **Methylcyanamide**.

## Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of **methylcyanamide** is presented below. It is important to note that experimentally determined data for some properties are scarce, and thus, some values are based on predictions or data from related compounds.

Property	Value	Source
Melting Point	-50 to -40 °C	[4]
Boiling Point	Not described (spontaneously trimerizes above its melting point)	[4]
Density	Unknown	[4]
pKa	1.2	
Solubility	Soluble in water, alcohol, ether, and most organic solvents.	[4]
XLogP3-AA	0.4	[1][2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[1][2]

## Synthesis and Reactivity

### Experimental Protocol: Synthesis of Methylcyanamide (Von Braun Reaction)

The most common laboratory-scale synthesis of **methylcyanamide** is achieved through the Von Braun reaction, which involves the reaction of methylamine with cyanogen bromide in an ethereal solution.[4]

Materials:

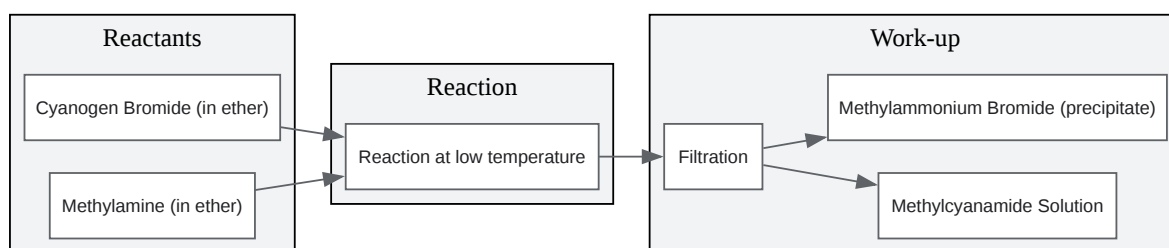
- Methylamine ( $\text{CH}_3\text{NH}_2$ )
- Cyanogen bromide ( $\text{BrCN}$ )
- Anhydrous diethyl ether ( $(\text{C}_2\text{H}_5)_2\text{O}$ )
- Dry Ice (solid  $\text{CO}_2$ )

- Reaction vessel equipped with a stirring mechanism and a dropping funnel, maintained under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

- A solution of methylamine in anhydrous diethyl ether is prepared in the reaction vessel and cooled to a low temperature (typically below 0 °C) using an appropriate cooling bath.
- A solution of cyanogen bromide in anhydrous diethyl ether is slowly added to the stirred methylamine solution via the dropping funnel. The addition rate should be controlled to maintain the low temperature of the reaction mixture.
- After the addition is complete, the reaction mixture is stirred for an additional period at low temperature to ensure the reaction goes to completion.
- The resulting mixture contains **methylcyanamide** and methylammonium bromide as a precipitate.
- The precipitate is removed by filtration under an inert atmosphere.
- The ethereal solution of **methylcyanamide** is obtained. Due to the instability of **methylcyanamide**, it is recommended to use it immediately in subsequent reactions or to store it at very low temperatures (e.g., on Dry Ice) to prevent trimerization.[4]

Logical Workflow for the Von Braun Synthesis of **Methylcyanamide**



[Click to download full resolution via product page](#)

Caption: Von Braun synthesis of **methylcyanamide**.

## Reactivity and Stability

**Methylcyanamide** is a reactive molecule prone to self-condensation, particularly at temperatures above its melting point, leading to the formation of trimethylisomelamine.<sup>[4]</sup> This trimerization is a key consideration in its handling and storage, which should be done at low temperatures. The cyano group can participate in various cycloaddition reactions, and the N-H bond of the methylamino group can undergo substitution reactions.

## Spectroscopic Properties

Direct experimental spectroscopic data for **methylcyanamide** is not readily available in the public domain. However, based on the known spectral properties of related compounds and the functional groups present, the following characteristics can be anticipated.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: A signal corresponding to the methyl protons (CH<sub>3</sub>) would be expected. The chemical shift would likely be in the range of 2.5-3.0 ppm, influenced by the adjacent nitrogen atom. A second, broader signal for the N-H proton would also be present, with its chemical shift being highly dependent on the solvent and concentration.
- <sup>13</sup>C NMR: Two signals are expected. One for the methyl carbon (CH<sub>3</sub>), likely in the range of 25-35 ppm. The other signal, for the nitrile carbon (C≡N), would appear further downfield, typically in the range of 115-125 ppm.

### Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of **methylcyanamide** would be the strong, sharp absorption band corresponding to the C≡N stretching vibration. For saturated nitriles, this peak typically appears in the 2240-2260 cm<sup>-1</sup> region.<sup>[5]</sup> The N-H stretching vibration would appear as a broader band in the region of 3300-3500 cm<sup>-1</sup>.

### Mass Spectrometry

In a mass spectrum of **methylcyanamide**, the molecular ion peak (M<sup>+</sup>) would be observed at an m/z of 56. Common fragmentation patterns for amines could be expected, including the loss

of a hydrogen atom to give a fragment at  $m/z$  55, and cleavage of the C-N bond. The fragmentation of N-alkyl cyanamides can also lead to the formation of nitrilium ions.[6]

## Conclusion

**Methylcyanamide** is a small molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for all its physical properties is not yet available, its structural features and known reactivity provide a solid foundation for its application in research and development. The synthesis via the Von Braun reaction is a well-established method, though the compound's instability necessitates careful handling. The predicted spectroscopic characteristics offer guidance for its identification and characterization in experimental settings. Further research to fully elucidate the experimental physical and spectroscopic properties of **methylcyanamide** would be highly valuable to the scientific community.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. Methylcyanamide | C<sub>2</sub>H<sub>4</sub>N<sub>2</sub> | CID 119415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-methylcyanamide | CAS#:4674-68-4 | Chemsrsc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl- $\alpha$ -amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Structure of Methylcyanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2951037#methylcyanamide-chemical-properties-and-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)